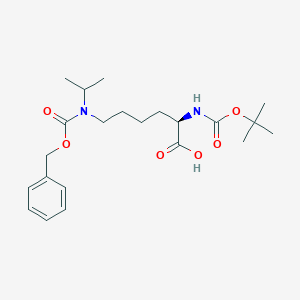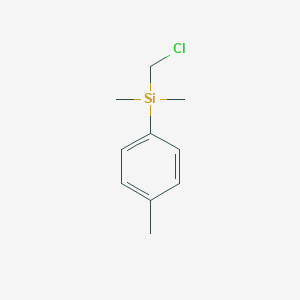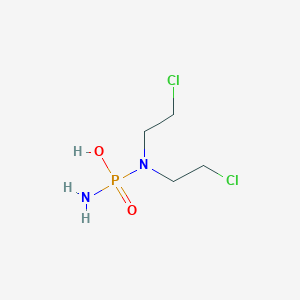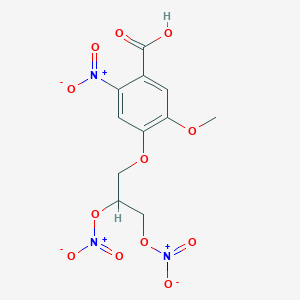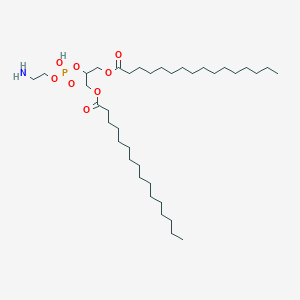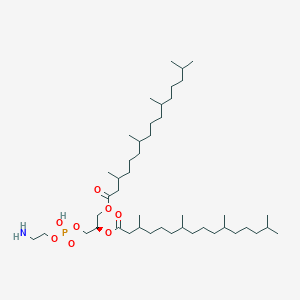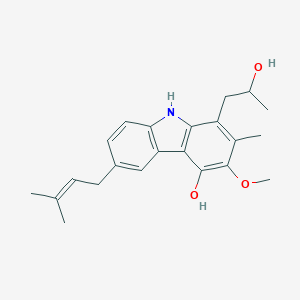
1-(2-hydroxypropyl)-3-methoxy-2-methyl-6-(3-methylbut-2-enyl)-9H-carbazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-hydroxypropyl)-3-methoxy-2-methyl-6-(3-methylbut-2-enyl)-9H-carbazol-4-ol, also known as HPMC, is a synthetic compound that is widely used in scientific research. It is a carbazole derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool in many areas of research.
Scientific Research Applications
Antitumorigenic and Antiangiogenic Effects of Estrogen Metabolites
Studies have discussed the antitumorigenic and antiangiogenic effects of certain estrogen metabolites, particularly focusing on 2-methoxyestradiol. This compound, derived from estrogen metabolism, shows potential in inhibiting cancerous growths and angiogenesis, although the exact molecular mechanisms remain unclear (Zhu & Conney, 1998).
Reproductive Toxicity of UV Filters
Research on benzophenone-3 (BP-3), a UV filter similar in structure to methoxy-containing compounds, highlights its potential reproductive toxicity. The presence of BP-3 in various human and animal tissues has led to concerns about its effects on reproductive health, with studies indicating altered estrogen and testosterone balance due to its endocrine-disrupting capabilities (Ghazipura et al., 2017).
Degradation of Lignin Model Compounds
Investigations into the acidolysis of non-phenolic β-O-4-type lignin model compounds, including methoxyphenoxy derivatives, have provided insights into the mechanisms underlying the degradation of lignin, a complex plant polymer. Understanding these mechanisms is crucial for advancing biomass conversion technologies (Yokoyama, 2015).
properties
CAS RN |
137767-82-9 |
|---|---|
Product Name |
1-(2-hydroxypropyl)-3-methoxy-2-methyl-6-(3-methylbut-2-enyl)-9H-carbazol-4-ol |
Molecular Formula |
C22H27NO3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-(2-hydroxypropyl)-3-methoxy-2-methyl-6-(3-methylbut-2-enyl)-9H-carbazol-4-ol |
InChI |
InChI=1S/C22H27NO3/c1-12(2)6-7-15-8-9-18-17(11-15)19-20(23-18)16(10-13(3)24)14(4)22(26-5)21(19)25/h6,8-9,11,13,23-25H,7,10H2,1-5H3 |
InChI Key |
SDXRDEAECLPZHL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)CC(C)O |
Canonical SMILES |
CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)CC(C)O |
synonyms |
neocarazostatin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





